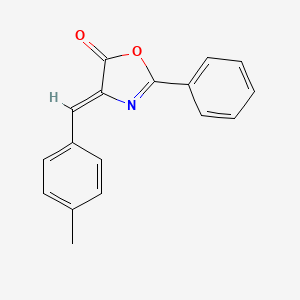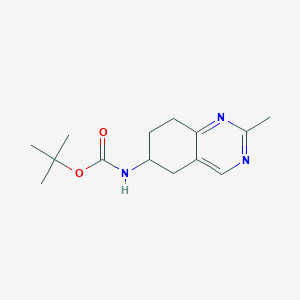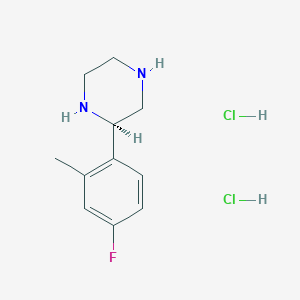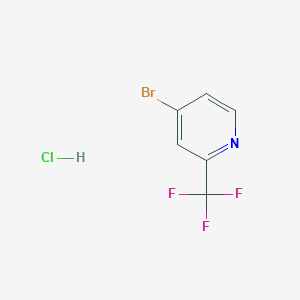
(S)-tert-Butyl 1-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(Aminométhyl)-3,4-dihydroisoquinoléine-2(1H)-carboxylate de tert-butyle est un composé chiral appartenant à la classe des dérivés de l'isoquinoléine. Ce composé est d'un intérêt significatif dans le domaine de la chimie médicinale en raison de ses activités biologiques potentielles et de son rôle en tant qu'intermédiaire dans la synthèse de diverses molécules pharmacologiquement actives.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du (S)-1-(Aminométhyl)-3,4-dihydroisoquinoléine-2(1H)-carboxylate de tert-butyle implique généralement un processus en plusieurs étapes. Une méthode courante comprend les étapes suivantes :
Formation du noyau isoquinoléine : Le noyau isoquinoléine peut être synthétisé par une réaction de Pictet-Spengler, où un aldéhyde aromatique réagit avec une amine en présence d'un catalyseur acide.
Introduction du groupe aminométhyl : Le groupe aminométhyl peut être introduit par aminométhylation réductrice, où le dérivé de l'isoquinoléine est mis à réagir avec du formaldéhyde et un agent réducteur tel que le cyanoborohydrure de sodium.
Protection du groupe carboxyle : Le groupe carboxyle est protégé en utilisant du chloroformiate de tert-butyle pour former l'ester tert-butylique.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais optimisées pour la production à grande échelle. Cela comprend l'utilisation de réacteurs à écoulement continu, de synthèses automatisées et de techniques de purification pour garantir un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Types de réactions
(S)-1-(Aminométhyl)-3,4-dihydroisoquinoléine-2(1H)-carboxylate de tert-butyle subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des oxydants tels que le permanganate de potassium ou le trioxyde de chrome pour former des cétones ou des acides carboxyliques correspondants.
Réduction : Des réactions de réduction peuvent être réalisées en utilisant des agents réducteurs comme l'hydrure de lithium et d'aluminium pour convertir les cétones ou les aldéhydes en alcools.
Substitution : Des réactions de substitution nucléophile peuvent être effectuées pour introduire différents groupes fonctionnels dans la molécule.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Halogénures d'alkyle en présence d'une base telle que l'hydrure de sodium.
Principaux produits
Oxydation : Formation de cétones ou d'acides carboxyliques.
Réduction : Formation d'alcools.
Substitution : Formation de divers dérivés isoquinoléiques substitués.
Applications de la recherche scientifique
(S)-1-(Aminométhyl)-3,4-dihydroisoquinoléine-2(1H)-carboxylate de tert-butyle a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Investigué pour son rôle dans le développement de nouveaux agents thérapeutiques.
Industrie : Utilisé dans la production de produits chimiques fins et de produits pharmaceutiques.
Mécanisme d'action
Le mécanisme d'action du (S)-1-(Aminométhyl)-3,4-dihydroisoquinoléine-2(1H)-carboxylate de tert-butyle implique son interaction avec des cibles moléculaires spécifiques. Le composé peut agir en se liant à des enzymes ou des récepteurs, modulant ainsi leur activité. Les voies et les cibles exactes peuvent varier en fonction du contexte biologique spécifique et des dérivés du composé étudiés.
Applications De Recherche Scientifique
(S)-tert-Butyl 1-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in the development of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (S)-tert-Butyl 1-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the derivatives of the compound being studied.
Comparaison Avec Des Composés Similaires
Composés similaires
2-Aminométhyl-5-hydroxy-1H-indole-3-carboxylate d'éthyle : Un autre composé ayant un groupe aminométhyl et un ester carboxylate similaires.
Acide 1-(aminométhyl)cyclohexaneacetique : Partage le groupe fonctionnel aminométhyl mais a une structure de base différente.
Unicité
(S)-1-(Aminométhyl)-3,4-dihydroisoquinoléine-2(1H)-carboxylate de tert-butyle est unique en raison de sa nature chirale et de la présence du noyau isoquinoléine, qui confère des activités biologiques et une utilité synthétique spécifiques qui le distinguent des autres composés similaires.
Propriétés
Formule moléculaire |
C15H22N2O2 |
|---|---|
Poids moléculaire |
262.35 g/mol |
Nom IUPAC |
tert-butyl (1S)-1-(aminomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-9-8-11-6-4-5-7-12(11)13(17)10-16/h4-7,13H,8-10,16H2,1-3H3/t13-/m1/s1 |
Clé InChI |
VHKNZTWMVNWAOC-CYBMUJFWSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CCC2=CC=CC=C2[C@H]1CN |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC2=CC=CC=C2C1CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-2-(2-chlorophenyl)ethenyl]quinoline](/img/structure/B11855791.png)






![Indeno[2,1-b]pyran, 4-methyl-2-(2-thienyl)-](/img/structure/B11855857.png)

![n-[2-(1h-Pyrazol-4-yl)-1h-indol-4-yl]butanamide](/img/structure/B11855871.png)



![1-[4-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)phenyl]ethanone](/img/structure/B11855894.png)
